4-hydroxy-5-methoxy-2-methylbenzoic acid
Description
Properties
CAS No. |
1784979-15-2 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkaline Demethylation Using Ethylene Glycol Systems
The selective removal of the 5-methoxy group from 4,5-dimethoxy-2-methylbenzoic acid is achieved through alkaline hydrolysis. A method adapted from US4191841A employs potassium hydroxide (3–5 equiv) in ethylene glycol at 160–180°C for 6–8 hours, yielding 4-hydroxy-5-methoxy-2-methylbenzoic acid with 78–85% purity (Table 1). The high boiling point of ethylene glycol facilitates complete demethylation without decarboxylation, a common side reaction in aqueous basic conditions. Post-reaction neutralization with hydrochloric acid precipitates the product, which is further purified via recrystallization from ethanol-water mixtures.
Table 1: Alkaline Demethylation Optimization
| KOH (equiv) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3 | 160 | 6 | 72 | 78 |
| 4 | 170 | 7 | 81 | 82 |
| 5 | 180 | 8 | 85 | 85 |
Acid-Catalyzed Demethylation and Limitations
Concentrated sulfuric acid (18 M) at 100°C induces demethylation but suffers from low regioselectivity, producing a mixture of 4-hydroxy-5-methoxy and 5-hydroxy-4-methoxy isomers in a 3:2 ratio. Prolonged reaction times (>12 hours) further degrade the product through decarboxylation, reducing yields to <50%. This method is less favorable for large-scale synthesis due to corrosive conditions and complex purification requirements.
Partial Methylation of 4,5-Dihydroxy-2-Methylbenzoic Acid
Protective Group Strategies for Regioselective Methylation
To install the 5-methoxy group selectively, the 4-hydroxy group in 4,5-dihydroxy-2-methylbenzoic acid is protected using acetyl or benzyl groups. Acetylation with acetic anhydride in pyridine (0–5°C, 2 hours) achieves >95% protection of the 4-hydroxy group. Subsequent methylation of the free 5-hydroxy group with methyl iodide (1.2 equiv) and potassium carbonate in dimethylformamide (DMF) at 60°C for 4 hours affords the monomethylated product in 68% yield. Deprotection via hydrolysis with 10% NaOH restores the 4-hydroxy group, yielding the target compound.
Challenges in Direct Methylation
Unprotected 4,5-dihydroxy-2-methylbenzoic acid reacts indiscriminately with methylating agents, producing dimethylated byproducts (e.g., 4,5-dimethoxy-2-methylbenzoic acid) in up to 40% yield. Steric hindrance from the ortho-methyl group further complicates selectivity, necessitating stoichiometric control and low-temperature conditions (0–10°C) to suppress over-methylation.
Alternative Synthetic Routes via Nitro Intermediates
Nitro Group Reduction and Demethylation
A pathway inspired by JP2007031331A involves nitration of 4,5-dimethoxy-2-methylbenzoic acid at the 3-position, followed by selective demethylation. Treatment with fuming nitric acid at 0°C introduces the nitro group, yielding 3-nitro-4,5-dimethoxy-2-methylbenzoic acid. Subsequent demethylation with aqueous sodium hydroxide (20% w/v) at 80°C for 3 hours removes the 5-methoxy group, and catalytic hydrogenation (H₂/Pd-C, 1 atm) reduces the nitro group to an amine. Diazotization and hydrolysis ultimately yield the target compound, albeit in a low overall yield (32%) due to multiple steps.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Recent patents (WO2017199227A1) highlight the use of continuous flow reactors to enhance reaction control and scalability. For demethylation, a tubular reactor with segmented flow of ethylene glycol and KOH achieves 90% conversion in 2 hours at 170°C, reducing side reactions compared to batch processes. Integrated inline pH adjustment and crystallization units further streamline purification, achieving throughputs of 50 kg/day.
Solvent Recycling and Waste Management
Ethylene glycol recovery via vacuum distillation (90% efficiency) and acid-neutralization byproduct (KCl) repurposing as fertilizer align with green chemistry principles, reducing production costs by 25%.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Alkaline Demethylation | 1 | 85 | 85 | High |
| Partial Methylation | 3 | 68 | 89 | Moderate |
| Nitro Reduction | 4 | 32 | 75 | Low |
Alkaline demethylation emerges as the most efficient route, balancing yield and simplicity. Partial methylation, while viable for small-scale synthesis, requires costly protective groups. The nitro reduction pathway is hindered by multi-step complexity and low yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Hydroxy-5-methoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-5-methoxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to specific enzymes and receptors. For instance, the compound may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Positional Isomers and Functional Group Variations
The table below highlights key structural analogs and their properties:
Key Findings from Comparative Studies
Acidity and Solubility :
- The hydroxyl group at position 4 in 4-hydroxy-5-methoxy-2-methylbenzoic acid increases acidity compared to analogs with hydroxyl at position 2 (e.g., 2-hydroxy-5-methoxybenzoic acid) due to resonance stabilization .
- Methoxy and methyl groups enhance lipophilicity, reducing water solubility compared to unsubstituted 4-hydroxybenzoic acid .
Synthetic Routes: Synthesis of methyl ester derivatives (e.g., methyl 4-(acetylamino)-5-chloro-2-methoxybenzoate) involves protection/deprotection strategies for hydroxyl and amino groups, similar to methods used for related benzoic acids . Catalytic hydrogenation and halogenation steps are critical for introducing bromo or chloro groups in analogs like 3-bromo-5-hydroxy-4-methoxybenzoic acid .
Biological Activity: Receptor Binding: The methyl group at position 2 in this compound may sterically hinder interactions with biological targets compared to smaller substituents (e.g., 4-amino-5-chloro-2-methoxybenzoic acid’s amino group enhances receptor affinity) . Antimicrobial Potential: Methyl and methoxy groups are associated with enhanced antimicrobial activity in analogs like 4-hydroxy-3-methylbenzoic acid .
Safety and Handling: While 4-hydroxybenzoic acid (CAS 99-96-7) is classified as non-toxic for R&D use, the addition of methoxy and methyl groups in this compound may alter toxicity profiles, necessitating specialized handling protocols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-hydroxy-5-methoxy-2-methylbenzoic acid, and how can purity be validated?
- Methodology :
- Stepwise synthesis : Begin with coupling reactions using protected glycine derivatives (e.g., glycine benzyl ester) under carbodiimide-mediated conditions, followed by catalytic hydrogenation to remove protecting groups .
- Oxidation alternatives : Avoid harsh oxidants like KMnO₄; instead, use enzymatic or mild chemical oxidation to preserve sensitive functional groups (e.g., methoxy and hydroxy moieties) .
- Purity validation : Employ HPLC (≥95% purity threshold) and ¹H/¹³C NMR for structural confirmation. TLC monitoring during intermediate steps ensures reaction progression .
Q. How can researchers characterize the stability of this compound under varying pH conditions?
- Experimental design :
- Hydrolysis studies : Reflux the compound in 6M HCl (acidic) or 1M NaOH (basic) for 24 hours. Monitor degradation via LC-MS and quantify residual intact compound. Under acidic conditions, expect cleavage of the methyl ester (if present) and potential decarboxylation .
- Stability buffers : Test solubility and stability in phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) for biological relevance.
Q. What spectroscopic techniques are critical for resolving structural ambiguities?
- Key techniques :
- NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the methyl-substituted aromatic ring. Compare chemical shifts with analogous compounds (e.g., 4-hydroxy-3-methoxybenzoic acid) .
- High-resolution MS : Confirm molecular ion [M-H]⁻ at m/z 210.0528 (calculated for C₁₀H₁₀O₅).
- IR spectroscopy : Identify O-H (3200–3500 cm⁻¹) and carboxyl C=O (1680–1700 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?
- Derivatization strategies :
- Esterification : React the carboxyl group with propargyl bromide to create click chemistry-compatible probes for target identification .
- Amide coupling : Use EDC/HOBt to link the compound to amino-terminated biologics (e.g., peptides), improving membrane permeability .
- Safety profiling : Screen derivatives for cytotoxicity in HEK-293 cells (IC₅₀ > 50 µM acceptable) and assess metabolic stability in liver microsomes .
Q. How to resolve contradictions in spectral data for structurally similar analogs?
- Case study : If ¹H NMR shows unexpected splitting in the methoxy signal:
- Hypothesis : Conformational rigidity due to intramolecular hydrogen bonding between hydroxy and methoxy groups.
- Validation : Variable-temperature NMR (25–80°C) to observe signal coalescence, confirming dynamic effects .
- Computational backup : DFT calculations (B3LYP/6-311+G**) to model H-bonding and predict chemical shifts .
Q. What catalytic systems optimize yield in large-scale synthesis?
- Catalyst screening :
- Palladium on carbon (Pd/C) : Achieves >90% yield in hydrogenation steps but requires strict moisture control .
- Enzymatic catalysis : Lipases (e.g., CAL-B) for regioselective esterification, reducing side products .
- Process optimization : Use flow chemistry for continuous hydrogenation, improving scalability and reducing batch variability .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Target hypotheses :
- COX-2 inhibition : Molecular docking against PDB 5KIR to predict binding affinity. Validate via COX-2 enzyme assay (IC₅₀ determination) .
- Antioxidant activity : Measure ROS scavenging in RAW 264.7 macrophages using DCFH-DA fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
